![molecular formula C16H16F2N2O4S2 B383711 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine CAS No. 497089-43-7](/img/structure/B383711.png)

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

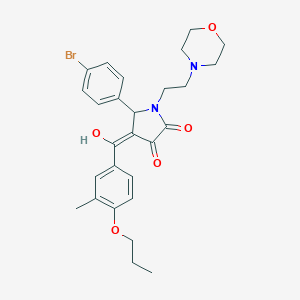

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H16F2N2O4S2 and a molecular weight of 402.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two sulfonyl groups attached to fluorophenyl groups .Chemical Reactions Analysis

The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .

Pharmacokinetics

It’s known that the oxidative metabolism of flunarizine, a drug that contains a similar diphenylpiperazine structure, has been studied in liver microsomes of wistar and dark agouti (da) rats .

Result of Action

It’s known that diphenylpiperazine drugs are typically classified as calcium antagonists (calcium channel blockers) and used clinically for the treatment of migraines .

生化学分析

Biochemical Properties

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain sulfonium salts during synthesis processes . The nature of these interactions often involves nucleophilic substitution reactions, which are crucial for the formation of piperazine derivatives .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to play a role in the synthesis of anticancer drugs, impacting cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression. The compound’s mechanism of action often involves the formation of stable complexes with target enzymes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety is compromised .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, where it exerts its effects .

特性

IUPAC Name |

1,4-bis[(2-fluorophenyl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c17-13-5-1-3-7-15(13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-8-4-2-6-14(16)18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKCXRKHDFWSHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Ditert-butyl-4-[4-(dimethylamino)benzylidene]-2,5-cyclohexadien-1-one](/img/structure/B383629.png)

![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B383630.png)

![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B383631.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383633.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383634.png)

![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)

![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383638.png)

![(4E)-4-[(4-butoxy-2-methylphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B383639.png)

![Allyl 2-[(4-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383640.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(2-methyl-2-propenyl)oxy]-4H-chromen-4-one](/img/structure/B383642.png)

![2-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383645.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383648.png)

![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383649.png)